molecular formula C7H14N2O3 B8506173 (3-Isopropyl-1-methylureido)acetic acid

(3-Isopropyl-1-methylureido)acetic acid

Cat. No.: B8506173
M. Wt: 174.20 g/mol
InChI Key: ZFQARABCLRPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Isopropyl-1-methylureido)acetic acid” is a synthetic ureido-substituted acetic acid derivative. Structurally, it combines a urea functional group (modified with isopropyl and methyl substituents) with an acetic acid backbone. Ureido-acetic acid derivatives generally exhibit altered physicochemical properties compared to unmodified acetic acid, such as increased molecular weight, modified polarity, and enhanced hydrogen-bonding capacity .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2-[methyl(propan-2-ylcarbamoyl)amino]acetic acid

InChI

InChI=1S/C7H14N2O3/c1-5(2)8-7(12)9(3)4-6(10)11/h5H,4H2,1-3H3,(H,8,12)(H,10,11)

InChI Key

ZFQARABCLRPYPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on “(3-Isopropyl-1-methylureido)acetic acid” is absent in the provided sources, comparisons can be inferred using structural analogs and acetic acid derivatives discussed in the evidence. Below is a comparative analysis based on related compounds:

Table 1: Physicochemical Properties of Acetic Acid Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications
Acetic Acid 60.05 118 Miscible Food preservative, polymer synthesis
Glacial Acetic Acid 60.05 118 Limited at low temps Industrial solvent, chemical synthesis
DMSO 78.13 189 Miscible Polar solvent, pharmaceutical carrier
(Hypothetical) this compound ~174.2* N/A Likely moderate** Potential drug candidate*

*Estimated based on structural formula.
Predicted reduced water solubility due to hydrophobic isopropyl/methyl groups.
*
Ureido groups are common in enzyme inhibitors or receptor ligands.

Key Findings:

Structural Modifications : The addition of a ureido group with isopropyl and methyl substituents significantly increases molecular weight compared to acetic acid (~174 vs. 60 g/mol). This modification likely reduces volatility and alters solubility profiles .

Acidity : The carboxylic acid group in acetic acid (pKa ~2.5) is a key functional site. Substitution with a ureido group may shift acidity due to electron-withdrawing/donating effects, though experimental data is lacking.

Applications : Unlike acetic acid (used in food and polymers) or DMSO (solvent), ureido-acetic acid derivatives are more likely to serve specialized roles, such as in medicinal chemistry for targeted drug delivery .

Limitations of the Analysis

The above comparisons rely on extrapolations from general acetic acid chemistry and ureido-containing compounds. For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on ureido-acetic acid derivatives.

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